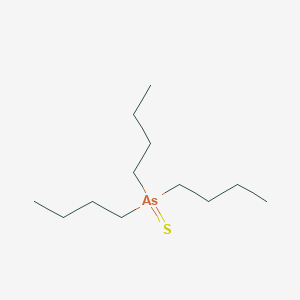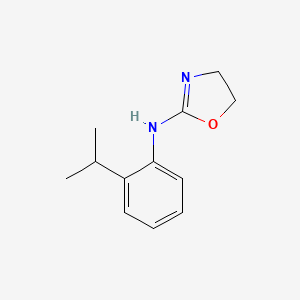
4-(Carbamoylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carbamoylamino)butanamide is an organic compound with the molecular formula C5H11N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Carbamoylamino)butanamide can be synthesized through several methods. One common approach involves the hydrolysis of 2-pyrrolidone with an aqueous solution of a caustic agent . Another method includes the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. The use of metal-free synthesis and environmentally friendly reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Carbamoylamino)butanamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to produce a carboxylic acid and ammonia.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired outcome.
Major Products Formed
Scientific Research Applications
4-(Carbamoylamino)butanamide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 4-(Carbamoylamino)butanamide involves its interaction with specific molecular targets and pathways. One notable mechanism is carbamoylation, a non-enzymatic reaction where a carbamoyl moiety is added to proteins, peptides, or amino acids . This post-translational modification can affect the function and stability of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Butyramide: An amide derivative of butyric acid, similar in structure but lacking the carbamoylamino group.
Acetamide: A simpler amide with a shorter carbon chain.
Benzamide: An aromatic amide with a benzene ring.
Uniqueness
4-(Carbamoylamino)butanamide is unique due to its specific structure, which includes both a carbamoylamino group and a butanamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
32769-41-8 |
|---|---|
Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-(carbamoylamino)butanamide |
InChI |
InChI=1S/C5H11N3O2/c6-4(9)2-1-3-8-5(7)10/h1-3H2,(H2,6,9)(H3,7,8,10) |
InChI Key |
CBNWAQVRBGQPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


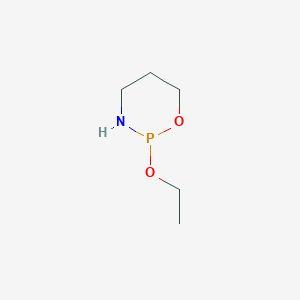
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)
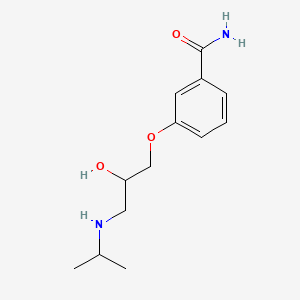

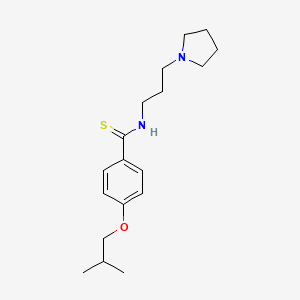
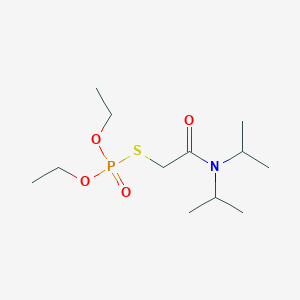
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)



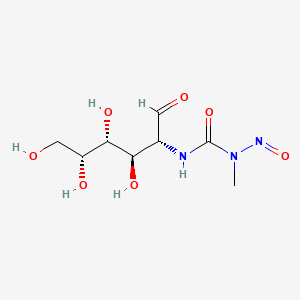
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
